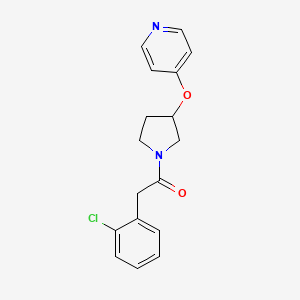
2-(2-Chlorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone, commonly known as CPE, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of pyrrolidinyl aryl ketones and has been found to possess a wide range of biochemical and physiological effects.
科学的研究の応用
Synthesis and Structural Characterization
A penta-substituted pyrrole derivative related to 2-(2-Chlorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone was synthesized in a one-pot, four-component coupling reaction. The structural characterization was carried out using various spectroscopic techniques, including 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction. The compound demonstrated significant inhibition efficiency on steel surface, indicating potential applications in corrosion inhibition (Louroubi et al., 2019).
Chemical Synthesis and Catalytic Behavior
Complexes derived from pyridyl functionalized alkoxy ligands, similar in structure to 2-(2-Chlorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone, were synthesized and demonstrated catalytic behavior in the ring-opening polymerization (ROP) of ε-caprolactone (ε-CL) and l-lactide (l-LA). The study revealed that magnesium-based complexes exhibited higher activity compared to zinc-based ones, suggesting the potential of these complexes in polymer synthesis (Wang et al., 2012).
Quantum Chemical and Topological Studies
Compounds structurally similar to 2-(2-Chlorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone were investigated using quantum chemical methods and topological analysis. These studies aimed at understanding the electronic structure, charge distribution, and molecular interactions, potentially contributing to the development of new materials with specific electronic or optical properties (Sivakumar et al., 2021).
Molecular Docking and Antimicrobial Activity
Research on structurally related compounds involved molecular docking simulations and antimicrobial activity assessment. These studies provide insights into the interaction mechanisms of these molecules with biological targets and their potential therapeutic applications (Sivakumar et al., 2021).
特性
IUPAC Name |
2-(2-chlorophenyl)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-16-4-2-1-3-13(16)11-17(21)20-10-7-15(12-20)22-14-5-8-19-9-6-14/h1-6,8-9,15H,7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQHJKJQOQKNDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

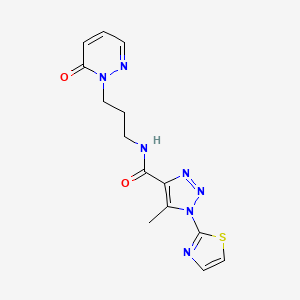
![(1s,4s)-N-phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide](/img/structure/B2796398.png)
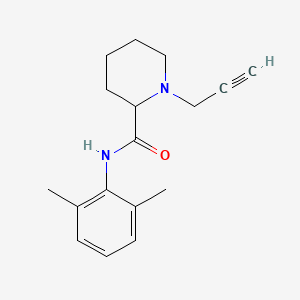
![5-Benzoyl-2-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2796401.png)
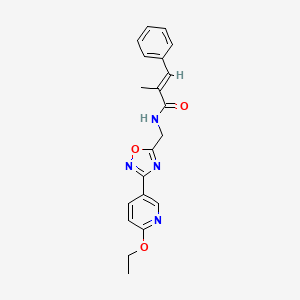

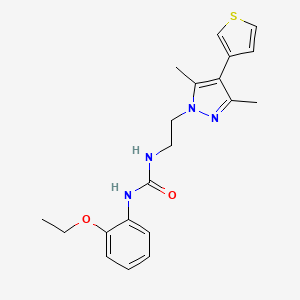
![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)urea](/img/structure/B2796406.png)
![3,5-dimethoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2796407.png)
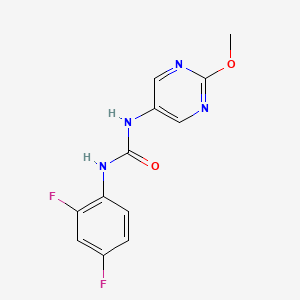

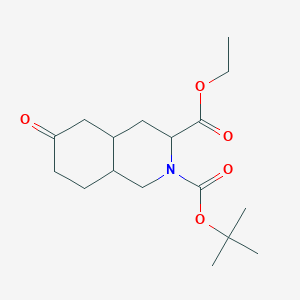
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(methylthio)benzamide](/img/structure/B2796414.png)
![3-(2-Fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2796418.png)